molecular formula C39H74O6 B1682545 Trilaurin CAS No. 538-24-9

Trilaurin

Cat. No. B1682545
CAS RN: 538-24-9
M. Wt: 639 g/mol
InChI Key: VMPHSYLJUKZBJJ-UHFFFAOYSA-N
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Description

Trilaurin, also known as Glyceryl tridodecanoate or 1,2,3-Trilauroylglycerol, is a group of ingredients that are triesters of glycerin and aliphatic acids, known generically as glyceryl triesters . These are used in cosmetic products as thickening agents and emollients .


Synthesis Analysis

The synthesis of trilaurin has been studied in various contexts. For instance, the developing seeds of Actinodaphne hookeri were found to synthesize large amounts of trilaurin . Another study investigated the synthesis of tricaprylin, a similar compound, using an environment-friendly approach with the application of microwave and a heterogeneous catalyst .


Molecular Structure Analysis

Trilaurin has a molecular formula of C39H74O6 and a molecular weight of 639.00 . Its structure includes a total of 118 bonds, with 44 non-H bonds, 3 multiple bonds, 38 rotatable bonds, 3 double bonds, and 3 ester bonds .


Chemical Reactions Analysis

The mixing phase behavior of trilaurin with other compounds has been studied. For example, a study examined the mixing phase behavior of trilaurin and monounsaturated triacylglycerols based on palmitic and oleic fatty acids .


Physical And Chemical Properties Analysis

Trilaurin appears as a solid and has a melting point of 46.5°C . Its boiling point is estimated to be 591.55°C .

Scientific Research Applications

Crystal Growth and Structure

Trilaurin has been a subject of interest in the study of crystal growth mechanisms. Albon, Illingworth, and Hull (1968) conducted a study focusing on the kinetics of trilaurin crystal growth from the melt. They found distinct growth rates for different axis directions in trilaurin crystals, providing insights into the growth mechanism by the screw dislocation method (Albon, Illingworth, & Hull, 1968). Similarly, studies using neutron diffraction have been employed to investigate trilaurin's structure in both liquid and crystalline states. These studies, such as the one by Cebula, McClements, Povey, and Smith (1992), have elucidated the structural changes trilaurin undergoes during phase transitions (Cebula et al., 1992).

Polymorphism and Phase Behavior

Research on trilaurin has also extended to its polymorphism and phase behavior. Allais, Keller, Lesieur, Ollivon, and Artzner (2003) studied the polymorphism of trilaurin mixed with cholesterol, identifying four polymorphic forms and transitions between these forms. This work provides valuable insights into controlling trilaurin polymorphism (Allais et al., 2003).

Impact of Additives on Crystallization

The influence of additives on trilaurin crystallization has been a topic of interest as well. Smith, Cebula, and Povey (1994) explored how monolaurin and lauric acid affect trilaurin crystal growth. Their findings showed that these additives could alter the crystal growth rate and morphology, offering avenues for modifying trilaurin’s physical properties (Smith, Cebula, & Povey, 1994).

Thermodynamic Properties

The thermodynamic properties of trilaurin have been characterized through techniques like differential scanning calorimetry. Hampson and Rothbart (1983) determined the specific heats of various polymorphic forms of trilaurin, contributing to the understanding of its thermal behavior (Hampson & Rothbart, 1983).

Applications in Nanocomposites and Drug Delivery

In the field of nanotechnology, trilaurin has been utilized in developing magnetic solid lipid nanocomposites. Almeida et al. (2017) described the use of trilaurin-based nanocomposites in magnetic hyperthermia and controlled drug delivery, highlighting its potential in biomedical applications (Almeida et al., 2017).

Future Directions

Research on trilaurin and similar compounds is ongoing. For instance, a study examined the mixing phase behavior of trilaurin and monounsaturated triacylglycerols, aiming to provide insight into the molecular interactions ruling the physical behavior of fat blends of lauric (i.e., coconut oil) and non-lauric lipids . Another study focused on the solubility of trilaurin, trimyristin, and tripalmitin in supercritical carbon dioxide .

properties

IUPAC Name

2,3-di(dodecanoyloxy)propyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-10-13-16-19-22-25-28-31-37(40)43-34-36(45-39(42)33-30-27-24-21-18-15-12-9-6-3)35-44-38(41)32-29-26-23-20-17-14-11-8-5-2/h36H,4-35H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPHSYLJUKZBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904390
Record name Glyceryl trilaurate
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Molecular Weight

639.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(12:0/12:0/12:0)
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Product Name

Trilaurin

CAS RN

538-24-9
Record name Trilaurin
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Record name Glyceryl trilaurate
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Record name TRILAURIN
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Record name Dodecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Glyceryl trilaurate
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Record name Glycerol trilaurate
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Record name TRILAURIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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